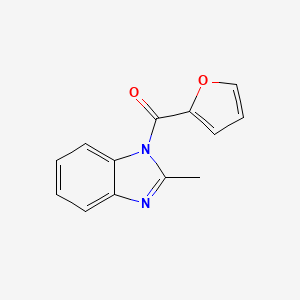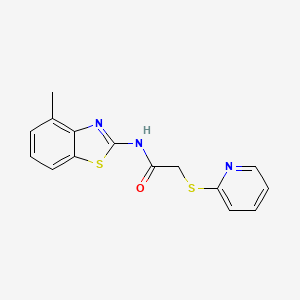
(3,4-dimethoxybenzyl)(3,5-dimethylphenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-dimethoxybenzyl)(3,5-dimethylphenyl)amine, also known as 25D-NBOMe, is a synthetic psychedelic compound that belongs to the family of N-benzylphenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However,
Mechanism of Action
The exact mechanism of action of (3,4-dimethoxybenzyl)(3,5-dimethylphenyl)amine is not fully understood. However, it is believed to exert its effects by binding to the serotonin 2A receptor (5-HT2A), which is a subtype of the serotonin receptor family. This binding leads to the activation of the receptor, which in turn triggers a cascade of intracellular signaling pathways that ultimately result in the hallucinogenic effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other psychedelic compounds. It has been shown to induce alterations in perception, mood, and thought processes. It can also cause changes in heart rate, blood pressure, and body temperature. In addition, it has been shown to increase the release of certain neurotransmitters such as dopamine and serotonin, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using (3,4-dimethoxybenzyl)(3,5-dimethylphenyl)amine in lab experiments is its high potency, which allows for the use of smaller doses and reduces the amount of compound needed. In addition, its unique pharmacological profile makes it a valuable tool for investigating the mechanisms underlying hallucinogenic effects. However, one limitation is its potential for abuse and the need for strict safety protocols when handling the compound.
Future Directions
There are several future directions for research on (3,4-dimethoxybenzyl)(3,5-dimethylphenyl)amine. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the investigation of the mechanisms underlying its hallucinogenic effects, which could lead to the development of new treatments for certain neurological disorders. Finally, there is a need for further studies on the safety and toxicity of the compound, as well as its potential for abuse.
Conclusion
In conclusion, this compound is a synthetic psychedelic compound that has gained popularity as a recreational drug. However, it also has potential therapeutic applications and is a valuable tool for investigating the mechanisms underlying hallucinogenic effects. Further research is needed to fully understand its pharmacological profile and potential uses.
Synthesis Methods
The synthesis of (3,4-dimethoxybenzyl)(3,5-dimethylphenyl)amine involves a multi-step process that includes the reaction of 2,5-dimethoxybenzaldehyde with 3,5-dimethylphenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with benzyl bromide to form the final product. The purity of the compound can be improved by recrystallization or chromatographic techniques.
Scientific Research Applications
(3,4-dimethoxybenzyl)(3,5-dimethylphenyl)amine has been studied for its potential therapeutic applications in the treatment of certain psychiatric disorders such as depression and anxiety. It has been shown to have a unique pharmacological profile that makes it a promising candidate for further research. In addition, it has been used as a tool in neuroscience research to investigate the mechanisms underlying hallucinogenic effects.
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3,5-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12-7-13(2)9-15(8-12)18-11-14-5-6-16(19-3)17(10-14)20-4/h5-10,18H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRISKXCKGTDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl {3-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetate](/img/structure/B5769338.png)

![N-[3-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5769347.png)
![ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B5769350.png)

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5769370.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5769388.png)

![3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5769411.png)
![1-[3-(4-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5769419.png)
![N-(4-{2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B5769425.png)